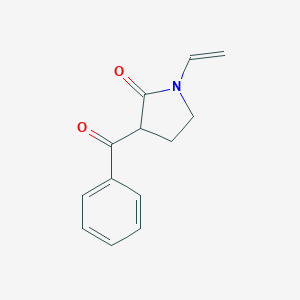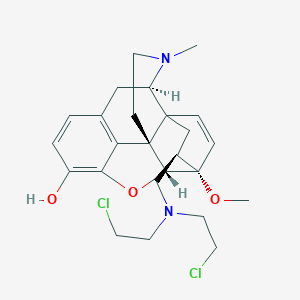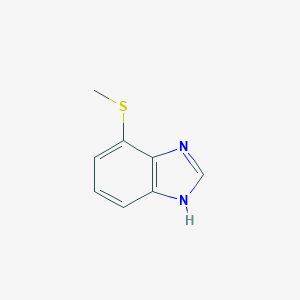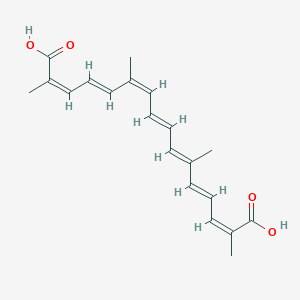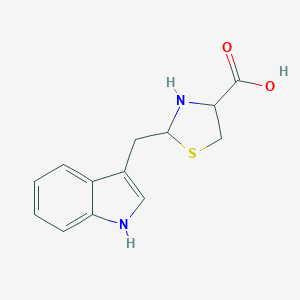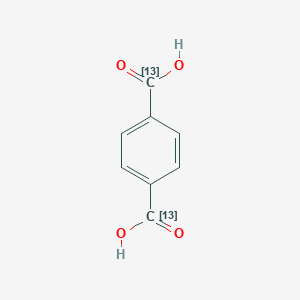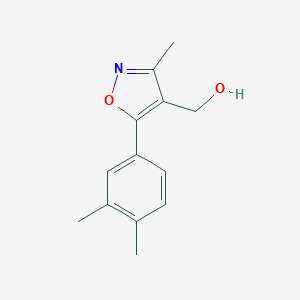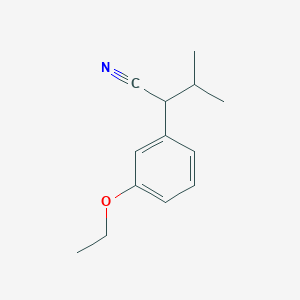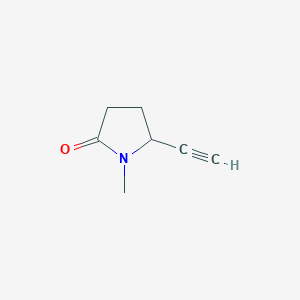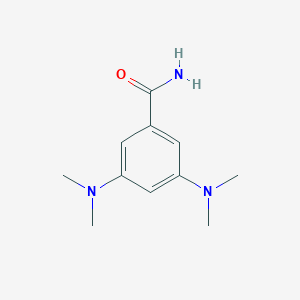![molecular formula C40H38N4O17 B037590 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid CAS No. 125219-57-0](/img/structure/B37590.png)
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid, also known as TPPS, is a porphyrin derivative that has been extensively studied due to its unique properties. TPPS is a water-soluble molecule that can be used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
作用机制
The mechanism of action of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid in PDT involves the production of ROS that can cause oxidative damage to cancer cells. The absorption of light energy by 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid leads to the formation of singlet oxygen, which can react with cellular components, such as lipids, proteins, and DNA, leading to cell death. The production of ROS by 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is selective for cancer cells, as normal cells are better able to repair oxidative damage.
生化和生理效应
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its use in PDT, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been studied for its potential as an antioxidant and anti-inflammatory agent. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to scavenge free radicals and protect against oxidative stress. In addition, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
实验室实验的优点和局限性
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a number of advantages and limitations for use in lab experiments. One advantage is its water solubility, which makes it easy to administer and study. In addition, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a high molar absorption coefficient, which makes it highly efficient at absorbing light energy. However, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a tendency to aggregate in solution, which can affect its photophysical properties. In addition, the synthesis of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is complex and requires specialized equipment and expertise.
未来方向
There are a number of future directions for research on 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid. One area of research is the development of new synthetic methods for 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid that are more efficient and cost-effective. Another area of research is the development of new PDT protocols that can improve the efficacy of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid in cancer treatment. In addition, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has potential applications in other areas, such as imaging and sensing. Further research is needed to fully explore the potential of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid in these areas.
Conclusion:
In conclusion, 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is a porphyrin derivative that has been extensively studied for its use in PDT for cancer treatment. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a number of unique properties that make it an effective photosensitizer, including its water solubility and high molar absorption coefficient. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has a complex synthesis method and tends to aggregate in solution, which can affect its photophysical properties. Future research on 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid should focus on developing new synthetic methods, improving PDT protocols, and exploring its potential applications in other areas.
合成方法
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of pyrrole with aldehydes to form porphyrin intermediates, followed by the addition of carboxylic acid groups to the porphyrin ring. The final step involves the attachment of carboxymethyl groups to the porphyrin ring to form 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid. The synthesis of 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid is a complex process that requires specialized equipment and expertise.
科学研究应用
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been extensively studied for its use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid, followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and produces reactive oxygen species (ROS) that can damage cancer cells. 3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid has been shown to be effective in the treatment of various types of cancer, including lung, breast, and prostate cancer.
属性
CAS 编号 |
125219-57-0 |
|---|---|
产品名称 |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
分子式 |
C40H38N4O17 |
分子量 |
846.7 g/mol |
IUPAC 名称 |
3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI 键 |
CRPMIZYLIQPTEL-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
规范 SMILES |
C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O |
同义词 |
hydroxyuroporphyrin I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
